N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide
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Description
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C11H11N7O2S3 and its molecular weight is 369.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Innovative Heterocycles
A versatile precursor, closely related to the compound , was utilized for the synthesis of a wide range of heterocycles, such as pyrrole, pyridine, and coumarin derivatives. These synthesized compounds were assessed as insecticidal agents against the cotton leafworm, Spodoptera littoralis, indicating their potential applications in agricultural pest control (Fadda et al., 2017).
Antimicrobial Activities
Various derivatives synthesized from related precursors showed significant antimicrobial activities. For instance, pyrazolo[3,4-d]pyrimidin derivatives have been prepared and demonstrated notable antibacterial and antifungal properties, which could have implications in the development of new antimicrobial agents (Khobragade et al., 2010).
Antitumor and Anticancer Screening
The synthesis of novel thiophene, pyrimidine, and coumarin derivatives from related chemical structures has been explored, with some compounds showing promising inhibitory effects on various cancer cell lines. This suggests potential applications in the discovery of new anticancer drugs (Albratty et al., 2017).
Surface and Biological Activities
The creation of polyfunctionally substituted heterocyclic compounds derived from related structures has been reported. These compounds not only exhibit antimicrobial properties but also possess surface activities, highlighting their potential in creating surface active agents with biological applications (El-Sayed et al., 2015).
Molecular Modeling and Screening
Imidazothiadiazole analogs, synthesized from related precursors, underwent molecular modeling and anticancer screening, indicating their potential efficacy against breast cancer. Such studies are crucial for understanding the molecular basis of drug action and for the development of targeted cancer therapies (Abu-Melha, 2021).
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N7O2S3/c1-2-21-11-18-17-10(23-11)13-6(19)4-22-9-14-7-5(3-12-16-7)8(20)15-9/h3H,2,4H2,1H3,(H,13,17,19)(H2,12,14,15,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTNPXZVADFMUBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NC3=C(C=NN3)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N7O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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